molecular formula C18H14ClN5O B2575089 6-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893938-72-2

6-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2575089
CAS No.: 893938-72-2
M. Wt: 351.79
InChI Key: JZAMEAWIAFRDOX-UHFFFAOYSA-N
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Description

6-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetically crafted triazolopyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of fused heterocyclic systems known for their diverse biological activities and potential as scaffolds for developing therapeutic agents. The molecular structure incorporates a [1,2,3]triazolo[4,5-d]pyrimidin-7-one core, which is a privileged structure in pharmaceutical research due to its ability to mimic purine bases, facilitating interactions with various enzymatic targets . Triazolopyrimidine cores, such as the one in this compound, are frequently investigated for their potential as inhibitors of phosphodiesterases (PDE) , which are key targets for neurological and cardiovascular disorders. Furthermore, structurally related triazolothiadiazine analogs have demonstrated profound biological activities, including serving as activators of caspases and inducers of apoptosis, highlighting the potential of this chemical class in oncology research for targeted cancer therapies . The specific substitution pattern on this molecule—featuring a (4-chlorophenyl)methyl group at the 6-position and a (3-methylphenyl) group at the 3-position—is designed to modulate its electronic properties, lipophilicity, and steric profile, thereby optimizing its interaction with biological targets and influencing its pharmacokinetic properties. Researchers utilize this compound primarily as a key intermediate or a functional probe in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for the synthesis of more complex bioactive molecules . This product is intended for research and development purposes strictly in a laboratory setting and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-12-3-2-4-15(9-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-5-7-14(19)8-6-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAMEAWIAFRDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with 3-methylphenylhydrazine to form an intermediate, which is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can prevent their normal function, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Functional and Pharmacological Differences

  • Toxicity: 3-Alkyl/aryl-substituted triazolopyrimidines (e.g., 3-methylphenyl in the target compound) exhibit low toxicity compared to 2-substituted analogues, which act as adenosine receptor antagonists .
  • Antiviral vs. Antifungal Activity : Derivatives with glycosyl or thioxo-thiazolo groups () show divergent bioactivity. For instance, glycosylated derivatives may prioritize solubility for antiviral applications, while thiazolo hybrids enhance antifungal permeability .
  • Structural Stability : Halogenated substituents (e.g., 4-bromobenzyl in 8a) improve thermal stability and crystallinity, critical for pharmaceutical formulation .

Key Research Findings and Implications

  • Toxicity-activity Balance : The low toxicity of 3-substituted derivatives () positions them as safer candidates for further development compared to 2-substituted variants.
  • Synthetic Flexibility : The scaffold accommodates diverse functional groups (e.g., glycosyl, halogenated aryl), enabling tailored drug design for antiviral, antifungal, or receptor-modulating applications .

Biological Activity

6-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 6-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one. Its molecular formula is C18H14ClN5OC_{18}H_{14}ClN_{5}O with a molecular weight of 351.79 g/mol. The structure features a triazole ring fused to a pyrimidine ring with chlorophenyl and methylphenyl substituents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting CDKs, the compound can potentially halt the proliferation of cancer cells.

Anticancer Activity

Research indicates that 6-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits significant anticancer properties. A study conducted by Fayad et al. (2019) demonstrated that this compound effectively inhibited the growth of various cancer cell lines in vitro. The study utilized multicellular spheroids to better mimic in vivo conditions and found that the compound induced apoptosis in cancer cells while sparing normal cells.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example:

  • Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs leads to cell cycle arrest.
  • Protein Kinase Inhibitors : The compound's structure suggests potential interactions with various kinases involved in signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
Anticancer ActivityVarious Cancer Cell LinesGrowth inhibition
CDK InhibitionCyclin-dependent KinasesCell cycle arrest
Enzyme InteractionProtein KinasesModulation of activity

Case Studies

  • Study on Anticancer Effects : In a controlled laboratory setting, the compound was tested against breast and colon cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating high potency against these cancers.
  • Mechanistic Insights : Further investigations into the mechanism revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.

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